Product packaging for Methaqualone 6-Sulfate(Cat. No.:CAS No. 67982-38-1)

Methaqualone 6-Sulfate

Cat. No.: B585816
CAS No.: 67982-38-1
M. Wt: 346.357
InChI Key: IJZRNMIHUMAPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methaqualone 6-Sulfate is a research chemical of interest for its potential as a metabolite or a novel modulator of Gamma-Aminobutyric Acid type A (GABAA) receptors. The parent compound, methaqualone, is a well-characterized quinazolinone derivative that acts as a positive allosteric modulator at various GABAA receptor subtypes . The specific contribution of the 6-sulfate moiety to the molecule's pharmacology, including its affinity, efficacy, and receptor subtype selectivity, is an active area of scientific inquiry. Main Applications and Research Value: This compound is supplied to facilitate specialized research, including: • Metabolite Profiling and Toxicology: Investigation of the metabolic pathways of methaqualone and its analogs to understand their fate and potential activity in biological systems. • SAR (Structure-Activity Relationship) Studies: Exploration of how sulfation at the 6-position alters the molecular interactions and functional properties compared to the parent methaqualone and other derivatives like the potent analog PPTQ . • Mechanism of Action Research: Fundamental studies on allosteric modulation of Cys-loop receptors, building on structural insights which show that quinazolinones like methaqualone bind to transmembrane β/α subunit interfaces of the GABAA receptor, potentiating GABAergic inhibition . Note on Research Status: While methaqualone itself is known to exhibit a range of functionalities from positive allosteric modulation to negative modulation or even agonist activity depending on the GABAA receptor subunit composition , the specific functional profile of this compound has not been fully elucidated. Researchers are encouraged to validate all pharmacological parameters in their specific experimental systems. Important Compliance Notice: this compound is supplied strictly For Research Use Only . It is not intended for human consumption, nor for diagnostic, therapeutic, or any other veterinary or medical use. This compound is for use in controlled laboratory settings by qualified professional researchers. Due to the abuse potential and legal restrictions associated with methaqualone-like substances in many countries , customers are responsible for ensuring their purchase and use of this material complies with all applicable local, state, national, and international laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O5S B585816 Methaqualone 6-Sulfate CAS No. 67982-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRNMIHUMAPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857966
Record name 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67982-38-1
Record name 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Mechanisms of Sulfation

Sulfotransferase Enzyme Superfamily (SULTs) in Xenobiotic Metabolism

The sulfotransferase (SULT) superfamily of enzymes plays a pivotal role in the metabolism of a wide array of xenobiotics and endogenous molecules. oup.comxenotech.com These enzymes are found in various tissues, including the liver, kidney, intestines, lungs, and brain. xenotech.com SULTs are categorized into two main classes: membrane-bound SULTs located in the Golgi apparatus, which are responsible for the sulfation of proteins, lipids, and glycosaminoglycans, and cytosolic SULTs, which metabolize small endogenous and xenobiotic compounds. oup.com

The SULT superfamily is divided into several families and subfamilies based on amino acid sequence identity. oup.com In humans, there are at least 15 known SULT isoforms, including SULT1A1, SULT1A2, SULT1A3, SULT1E1, and SULT2A1, each with distinct but sometimes overlapping substrate specificities. optibrium.com

SULT1A1 : This is a major human SULT isoform, known for its broad substrate specificity, which includes simple phenolic compounds. oup.comoptibrium.com It plays a significant role in the metabolism of drugs and other xenobiotics. oup.com

SULT1A3 : This isoform shows a preference for catecholamines, such as dopamine. oup.comoptibrium.com

SULT1B1 : It is primarily involved in the metabolism of thyroid hormones. optibrium.com

SULT1E1 : This isoform has a high affinity for estrogens. optibrium.com

SULT2A1 : It is the principal SULT responsible for the sulfation of hydroxysteroids like dehydroepiandrosterone (B1670201) (DHEA) and bile acids. oup.comoptibrium.com

Table 1: Classification and Substrate Preferences of Key Human SULT Isoforms

SULT Isoform Primary Substrates
SULT1A1 Simple phenolic compounds, drugs, xenobiotics oup.comoptibrium.com
SULT1A3 Catecholamines (e.g., dopamine) oup.comoptibrium.com
SULT1B1 Thyroid hormones optibrium.com
SULT1E1 Estrogens optibrium.com
SULT2A1 Hydroxysteroids (e.g., DHEA), bile acids oup.comoptibrium.com

The catalytic mechanism of SULTs involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. oup.comtandfonline.com The reaction generally follows a sequential ordered Bi-Bi mechanism where PAPS binds to the enzyme first, followed by the substrate. optibrium.com A conserved histidine residue within the active site is thought to act as a catalytic base, deprotonating the hydroxyl or amino group of the substrate to facilitate its nucleophilic attack on the sulfur atom of PAPS. mdpi.comrsc.org This results in the formation of the sulfonated product and 3'-phosphoadenosine-5'-phosphate (PAP). oup.com The products are then released, with the sulfonated metabolite being released first. optibrium.com

Classification and Substrate Preferences of Key SULT Isoforms

Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) as the Sulfate (B86663) Donor

3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is the universal and obligatory co-substrate for all sulfotransferase reactions. nih.govrndsystems.comuio.no Its synthesis is a two-step process catalyzed by a bifunctional enzyme called PAPS synthase (PAPSS). nih.govuniprot.org

Step 1: ATP sulfurylase catalyzes the reaction of inorganic sulfate with ATP to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate. nih.govoup.com

Step 2: APS kinase then phosphorylates APS using another molecule of ATP to generate PAPS and ADP. nih.govuniprot.org

In Vitro Factors Influencing Sulfotransferase Activity for Xenobiotic Substrates

Several factors can influence the activity of sulfotransferases in in vitro systems, impacting the rate and extent of xenobiotic metabolism.

The kinetics of SULT-catalyzed reactions can often be described by the Michaelis-Menten model, especially over a narrow range of substrate concentrations. nih.gov The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe the affinity of the enzyme for its substrate and the maximum rate of the reaction, respectively. numberanalytics.com SULTs are generally considered high-affinity, low-capacity enzymes. rsc.orgoup.com This means they can be saturated at relatively low substrate concentrations. rsc.org

A common characteristic of many SULT enzymes is substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.gov This phenomenon can be complete or partial. nih.govnih.gov The kinetic constants are typically determined by varying the concentration of one substrate (e.g., the xenobiotic) while keeping the concentration of the other substrate (PAPS) constant. nih.gov

The activity of SULTs can be modulated by various factors, including the presence of inhibitors. tandfonline.comresearchgate.net Inhibition can be competitive, non-competitive, or uncompetitive. Some xenobiotics, including certain drugs and dietary polyphenols, can directly inhibit SULT activity. tandfonline.com For instance, halogenated organic compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs) and brominated flame retardants, have been shown to inhibit thyroid hormone sulfotransferase activity. nih.gov

Product inhibition by PAP is also a significant regulatory mechanism for many sulfotransferases. acs.org The accumulation of PAP can lead to the formation of a dead-end complex, slowing down the catalytic cycle. researchgate.net Furthermore, factors like ATP concentration can influence SULT activity, with high concentrations of ATP reported to competitively inhibit some SULT isoforms. frontiersin.org

Enzymatic Formation and Biochemical Characteristics of Methaqualone 6 Sulfate

Identification of Specific Sulfotransferase Isoforms Involved in Methaqualone Sulfation via In Vitro Biochemical Assays

The sulfation of xenobiotics is mediated by several isoforms of cytosolic sulfotransferases (SULTs), with each isoform exhibiting distinct but often overlapping substrate specificities. nih.gov The primary SULT isoforms responsible for drug metabolism in adult humans include SULT1A1, SULT1A3/4, SULT1B1, SULT1E1, and SULT2A1. nih.gov In the liver, the principal site of drug metabolism, SULT1A1 is the most abundantly expressed isoform, followed by SULT2A1, SULT1B1, and SULT1E1. nih.gov

While direct in vitro biochemical assays pinpointing the specific SULT isoforms involved in the formation of Methaqualone 6-Sulfate are not prominently described in the literature, inferences can be drawn based on the substrate preferences of these enzymes. The substrate for the formation of this compound is 6-hydroxy-methaqualone, a phenolic compound. SULT1A1 is known to be the major phenol (B47542) sulfotransferase in the human liver and exhibits broad substrate specificity for a variety of phenolic compounds. Therefore, it is highly probable that SULT1A1 plays a significant role in the sulfation of 6-hydroxy-methaqualone.

Other isoforms, such as SULT1E1, which is involved in the sulfation of estrogens and other phenolic steroids, could also potentially contribute to this metabolic pathway. xenotech.com The involvement of specific SULT isoforms can be definitively determined through in vitro assays using recombinant human SULT enzymes and measuring their capacity to catalyze the formation of this compound from 6-hydroxy-methaqualone in the presence of the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov

Characterization of this compound Formation in Cell-Free Systems

Cell-free systems, such as human liver cytosol or preparations containing purified recombinant sulfotransferases, are invaluable tools for characterizing the enzymatic formation of metabolites like this compound. nih.gov These systems allow for the precise control of experimental conditions and the determination of key biochemical parameters.

Kinetic Parameters of Methaqualone as a Substrate for Purified SULTs

The kinetics of an enzymatic reaction are typically described by the Michaelis-Menten model, which relates the initial velocity of the reaction (V) to the substrate concentration ([S]). The two key parameters are the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Specific kinetic parameters (Km and Vmax) for the sulfation of 6-hydroxy-methaqualone by individual purified SULT isoforms have not been extensively reported. However, a hypothetical kinetic analysis would involve incubating varying concentrations of 6-hydroxy-methaqualone with a fixed amount of a purified SULT isoform (e.g., recombinant SULT1A1) and the co-factor PAPS. The rate of this compound formation would be measured at each substrate concentration to determine the Km and Vmax values.

Hypothetical Kinetic Parameters for 6-Hydroxy-Methaqualone Sulfation

SULT Isoform Hypothetical Km (µM) Hypothetical Vmax (pmol/min/mg protein)
SULT1A1 1 - 10 500 - 1500
SULT1E1 0.1 - 1 100 - 500

Note: This table is for illustrative purposes only and is based on the known kinetics of these enzymes with other phenolic substrates. Actual values for 6-hydroxy-methaqualone would require experimental determination.

Substrate Saturation and Product Formation Profiles

In a cell-free system, as the concentration of the substrate (6-hydroxy-methaqualone) is increased, the rate of formation of this compound will also increase until it reaches a plateau. This plateau corresponds to the Vmax of the enzyme, at which point the enzyme's active sites are saturated with the substrate. A graphical representation of this relationship, plotting reaction velocity against substrate concentration, would yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.

The product formation profile would demonstrate a time-dependent increase in the concentration of this compound, with the rate of formation being highest at the beginning of the reaction and gradually decreasing as the substrate is consumed.

Regioselectivity of Sulfation on the Methaqualone Scaffold by Various SULTs

Regioselectivity in drug metabolism refers to the preferential enzymatic modification of one specific position on a molecule over other possible positions. For methaqualone, hydroxylation can occur at multiple sites on both the quinazolinone and the o-tolyl rings. unodc.org Consequently, sulfation can occur at any of these hydroxylated positions.

The formation of this compound specifically points to the regioselective sulfation of the hydroxyl group at the 6-position of the quinazolinone ring. The regioselectivity of sulfotransferases is largely determined by the shape and steric constraints of the enzyme's substrate-binding pocket. nih.govnih.gov Different SULT isoforms can exhibit different regioselectivities for the same substrate. For instance, one SULT isoform might preferentially sulfate the 6-position, while another might favor a different hydroxylated position on the methaqualone metabolite.

Without specific experimental data, it is difficult to definitively state the regioselectivity of various SULTs for poly-hydroxylated methaqualone metabolites. However, studies with other phenolic compounds have shown that SULT isoforms can have distinct preferences for the position of sulfation. nih.gov

Comparative Sulfation Studies of Structurally Related Quinolone Derivatives from a Purely Enzymatic Perspective

Methaqualone is a quinazolinone derivative. researchgate.net Examining the sulfation of other structurally related quinolone and quinazolinone compounds can provide insights into the potential metabolic pathways of methaqualone.

For example, studies on the N-sulfation of certain quinolone drugs have demonstrated the selective role of SULT2A1. While this involves N-sulfation rather than the O-sulfation required for this compound formation, it highlights that specific SULT isoforms can be predominantly responsible for the metabolism of this class of compounds.

Comparative enzymatic studies using a panel of recombinant human SULTs could elucidate the similarities and differences in the sulfation of various quinazolinone derivatives. Such a study might reveal common structural determinants for SULT-mediated sulfation within this chemical class. For instance, the presence and position of substituents on the quinazolinone ring could influence the affinity and catalytic efficiency of different SULT isoforms.

Table of Compounds Mentioned

Compound Name
Methaqualone
This compound
6-hydroxy-methaqualone

Chemical Synthesis and Derivatization of Methaqualone 6 Sulfate

General Strategies for the Chemical Synthesis of Sulfate (B86663) Esters of Xenobiotic Metabolites

The synthesis of sulfate esters, particularly those of xenobiotic metabolites, is a critical process for producing analytical standards. Sulfation is a phase II metabolic reaction that conjugates a sulfonate group (SO₃⁻) to a molecule, typically at a hydroxyl, amine, or thiol group, rendering it more polar and water-soluble to facilitate excretion. nih.govuef.fi The chemical replication of this biological process in the laboratory involves several established strategies.

Common sulfating agents are complexes of sulfur trioxide (SO₃) with a Lewis base, which temper the reactivity of the highly electrophilic SO₃. These include the sulfur trioxide-pyridine complex (SO₃·Py), sulfur trioxide-trimethylamine complex (SO₃·NMe₃), and sulfur trioxide-dimethylformamide (SO₃·DMF). nih.govmdpi.com The choice of reagent and reaction conditions, such as solvent and temperature, depends on the substrate's stability and the presence of other functional groups. For instance, the sulfation of α-l-iduronate glycosides has been achieved using 1.5 equivalents of SO₃·NMe₃ in dry DMF at 55 °C. nih.gov

More recent advancements have introduced novel reagents to overcome common challenges like poor solubility. A tributylsulfoammonium betaine (B1666868) (Bu₃NSO₃), for example, has been developed as a high-yielding route to organosulfates, which improves the solubility of the intermediate sulfate ester in organic solvents, thereby simplifying purification. rsc.orgbham.ac.uk

The general strategies for the chemical sulfation of hydroxylated xenobiotics are summarized in the table below.

Sulfating Agent/MethodTypical Reaction ConditionsAdvantagesChallenges
Sulfur Trioxide-Pyridine (SO₃·Py) Pyridine (B92270) or Dioxane solvent, Room Temp to RefluxCommercially available, widely used.Can be harsh; may lead to impurities that are difficult to separate. mdpi.com
Sulfur Trioxide-Trimethylamine (SO₃·NMe₃) Dry Pyridine or DMF, Room Temp to 55°CEffective for hydroxyl groups; often used in excess (e.g., 5 eq.). nih.govRequires anhydrous conditions; purification can be difficult. rsc.org
Tributylsulfoammonium Betaine (Bu₃NSO₃) Organic solventsCreates a more lipophilic intermediate, improving solubility and simplifying purification. bham.ac.ukA newer method, less documented than traditional SO₃ complexes.
Sulfitylation–Oxidation Multi-step: 1) Formation of a protected sulfite (B76179) ester, 2) Oxidation to sulfate ester, 3) Deprotection.Amenable to substrates sensitive to strong sulfating agents.Multiple steps and purification sequences can be limiting and reduce overall yield. rsc.org

Specific Synthetic Routes for Methaqualone 6-Sulfate as a Reference Standard

The synthesis of this compound as a pure reference standard is a multi-step process that begins with the preparation of its direct precursor, 6-hydroxy-methaqualone, followed by the sulfation of the phenolic hydroxyl group.

The immediate precursor for the synthesis of this compound is 6-hydroxy-methaqualone . The synthesis of this precursor is not widely documented but can be logically derived from established methods for synthesizing methaqualone and other quinazolinones.

The most common synthesis of methaqualone involves the condensation of N-acetylanthranilic acid with o-toluidine (B26562). unodc.orgmdma.ch To produce 6-hydroxy-methaqualone, a substituted starting material is required. A plausible route would involve using N-acetyl-5-hydroxyanthranilic acid as the starting material, which would then be condensed with o-toluidine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃) or polyphosphoric acid. unodc.orgmdma.ch

Plausible Synthetic Route for 6-hydroxy-methaqualone:

Step 1: Preparation of N-acetyl-5-hydroxyanthranilic acid. This can be achieved by acetylating 5-hydroxyanthranilic acid with acetic anhydride.

Step 2: Condensation. The resulting N-acetyl-5-hydroxyanthranilic acid is reacted with o-toluidine. The mixture is heated, often with a catalyst like PCl₃, to facilitate the cyclization and formation of the quinazolinone ring structure of 6-hydroxy-methaqualone. mdma.ch

Once the precursor, 6-hydroxy-methaqualone, is synthesized and purified, the final sulfation step can be performed. Based on general strategies, the reaction would involve treating 6-hydroxy-methaqualone with a sulfating agent such as the sulfur trioxide-pyridine complex in an anhydrous aprotic solvent like pyridine or DMF. nih.gov The reaction is typically carried out at room temperature or with gentle heating until the precursor is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The purification of sulfate esters is notoriously challenging due to their high polarity and poor solubility in common organic solvents, often co-existing with inorganic salts from the reaction workup. rsc.orgbham.ac.uknih.gov Several techniques are employed to isolate the desired sulfated product.

Ion-Exchange Chromatography: This is a standard and effective procedure for purifying highly polar, anionic compounds like sulfate esters. rsc.orgoup.com The crude reaction mixture can be passed through an anion-exchange resin. The sulfated metabolite binds to the resin and can be subsequently eluted with a salt gradient (e.g., using ammoniacal methanol), separating it from unreacted starting materials and neutral byproducts. oup.com

Solid-Phase Extraction (SPE): SPE is a versatile technique that can be adapted for the purification of sulfate conjugates. nih.gov Reversed-phase SPE cartridges can be used to retain the less polar precursor and byproducts while allowing the highly polar sulfate ester to pass through in the initial wash, or mixed-mode cartridges can be used to retain the anionic sulfate. This method is suitable for small-scale synthesis in analytical laboratories. nih.gov

Silica (B1680970) Gel Chromatography: While challenging due to the high polarity of sulfate salts, purification on a silica gel column is possible using highly polar solvent systems, such as a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH). nih.gov This was successfully used in the purification of sulfated resveratrol (B1683913) metabolites. nih.gov

Precipitation and Diafiltration: For larger-scale purifications, methods like ammonium (B1175870) sulfate precipitation can be used to selectively precipitate protein conjugates, and similar principles can be applied to other large sulfated molecules. google.com Diafiltration, a form of ultrafiltration, can be used to remove salts from the purified conjugate solution. google.com

Purification MethodPrincipleApplicationAdvantagesDisadvantages
Ion-Exchange Chromatography Separation based on charge. Anionic sulfate ester binds to an anion-exchange resin.Widely used for purifying steroid and xenobiotic sulfates. rsc.orgoup.comHigh resolving power for charged molecules; effective salt removal.Can be time-consuming; requires specific equipment.
Solid-Phase Extraction (SPE) Separation based on partitioning between a solid phase and a liquid phase.Rapid, small-scale purification of steroid sulfates. nih.govFast, uses common lab equipment, suitable for small quantities.Lower capacity and resolution compared to column chromatography.
Silica Gel Chromatography Separation based on polarity.Purification of sulfated natural products like resveratrol metabolites. nih.govReadily available technique.Can be difficult due to the high polarity of sulfates; may require specialized solvent systems.
Diafiltration Membrane-based filtration to exchange buffer and remove small molecules (salts).Desalting of purified conjugate solutions. google.comEfficient for salt removal at larger scales.Requires ultrafiltration equipment; potential for product loss on the membrane.

The synthesis of sulfate esters is often described as a "synthetic nightmare" due to several inherent difficulties. nih.gov

Poor Solubility: The primary challenge is the poor solubility of the resulting sulfate ester salts in organic solvents, which complicates both the reaction monitoring and the purification process. rsc.orgbham.ac.uk

Purification: Separating the highly polar product from excess sulfating reagent and inorganic salts formed during workup is a significant hurdle. rsc.orgnih.gov This often necessitates specialized chromatographic techniques like ion-exchange chromatography. oup.com

Reaction Stoichiometry: Driving the sulfation reaction to completion can be difficult and often requires a large excess of the sulfating reagent (e.g., up to 10 equivalents per hydroxyl group). rsc.orgbham.ac.uk

Protecting Groups: The presence of multiple reactive functional groups in a xenobiotic metabolite may require a complex strategy of protection and deprotection to ensure selective sulfation at the desired position. nih.govnih.gov

Final Step Synthesis: Due to the challenges associated with their polarity and reactivity, the introduction of the sulfate group is typically planned as the final step in a synthetic sequence, which limits options for further chemical modification. rsc.orgbham.ac.uk

Purification and Isolation Methodologies for Sulfate Conjugates

Enzymatic Synthesis of this compound for Laboratory Scale Production and Isotopic Labeling

For certain applications, enzymatic synthesis offers a highly selective alternative to chemical methods. This approach mimics the biological pathway using isolated enzymes.

The reaction is catalyzed by a sulfotransferase (SULT) enzyme, which transfers a sulfonate group from a donor molecule to the substrate. uef.fi The universal sulfate donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . uef.fimdpi.com While highly specific, the use of SULTs with PAPS on a preparative scale is often limited by the high cost and instability of PAPS. mdpi.com A more viable approach for laboratory-scale production involves using PAPS-independent bacterial aryl sulfotransferases (AST) , which can utilize more stable and accessible sulfate donors like p-nitrophenyl sulfate (p-NPS). mdpi.com

This enzymatic approach is particularly valuable for isotopic labeling , which is essential for quantitative metabolic studies. To produce isotopically labeled this compound (e.g., with ¹³C, ²H, or ¹⁴C), one would first chemically synthesize labeled 6-hydroxy-methaqualone. This labeled precursor would then be incubated with the enzymatic system (e.g., AST and p-NPS) to yield the final labeled sulfated metabolite. criver.com The use of stable isotope-labeled internal standards (like ²H₇-Methaqualone) is common in quantitative analysis. otsuka.co.jp For highly sensitive studies, ¹⁴C-labeling combined with accelerator mass spectrometry (AMS) allows for the quantification of metabolites at very low concentrations. researchgate.net

Derivatization Techniques for Enhanced Analytical Detection and Stability in Research Applications

The analysis of sulfate conjugates like this compound presents its own set of challenges. Due to their polarity and non-volatility, sulfate esters are not suitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov While liquid chromatography-mass spectrometry (LC-MS) can often analyze these conjugates directly, GC-MS analysis requires derivatization to increase volatility and thermal stability. researchgate.netnih.gov

Two main strategies are used for GC-MS analysis of sulfate conjugates:

Two-Step Deconjugation-Derivatization: This is the most common approach. researchgate.netresearchgate.net

Step 1: Cleavage/Hydrolysis: The sulfate ester bond is first cleaved to release the parent aglycone (6-hydroxy-methaqualone). This can be done enzymatically using a sulfatase enzyme or chemically via solvolysis. frontiersin.org Care must be taken as crude enzyme preparations may contain other activities, and chemical hydrolysis can sometimes lead to analyte degradation. frontiersin.org

Step 2: Derivatization: The newly freed hydroxyl group of 6-hydroxy-methaqualone is then derivatized. A common method is silylation , which converts the hydroxyl group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Direct Derivatization: This approach involves the simultaneous cleavage of the sulfate group and derivatization of the hydroxyl group in a single step. researchgate.netresearchgate.net This can simplify sample preparation but requires specific reagents and validated protocols. nih.gov

The table below outlines common analytical strategies for sulfated metabolites.

Analytical StrategyDescriptionTarget Analyte FormCommon ReagentsKey Considerations
LC-MS/MS Direct analysis of the intact conjugate.Intact Sulfate EsterNone (mobile phase only)Preferred method for polar conjugates; avoids derivatization steps. researchgate.net
GC-MS (Two-Step) 1. Hydrolysis of sulfate. 2. Derivatization of hydroxyl group.Free Hydroxylated Metabolite1. Sulfatase (enzymatic) or Acid (solvolysis). 2. BSTFA, MSTFA (for TMS ethers). nih.govMost common GC-MS approach; hydrolysis step can be a source of variability. frontiersin.org
GC-MS (Direct Derivatization) Simultaneous cleavage of the sulfate and derivatization of the hydroxyl group.Free Hydroxylated MetaboliteSpecific derivatizing agents that facilitate solvolysis. researchgate.netSimplifies sample prep but may not be applicable to all sulfate esters.

Advanced Analytical Methodologies for Methaqualone 6 Sulfate Detection and Characterization

High-Resolution Chromatographic Separations of Sulfated Metabolites

The separation of sulfated metabolites from complex biological matrices is a challenging yet crucial step in their analysis. The high polarity of the sulfate (B86663) group necessitates specific chromatographic approaches to achieve adequate retention and resolution.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for the analysis of polar compounds like sulfated metabolites. nih.govmdpi.comunige.ch The use of sub-2 µm particle columns in UHPLC systems allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

For the separation of sulfated metabolites, reversed-phase chromatography is commonly employed. A typical UHPLC method would involve a C18 column, which provides hydrophobic retention of the core molecule. unige.ch Due to the polar nature of the sulfate group, a mobile phase with a significant aqueous component is required. A gradient elution is typically used, starting with a high percentage of aqueous buffer (e.g., water with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). unige.ch This gradient allows for the retention and subsequent elution of polar analytes while also effectively separating them from less polar matrix components.

A study on the analysis of sulfated steroid metabolites utilized a UHPLC system with a C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid. unige.ch This approach demonstrates a common strategy for retaining and separating sulfated compounds. The development of a UHPLC method for Methaqualone 6-Sulfate would likely follow a similar principle, optimizing the gradient profile and column chemistry to achieve the best separation from other methaqualone metabolites and endogenous urine components. nih.gov

Table 1: Illustrative UHPLC Method Parameters for Sulfated Metabolite Analysis

ParameterTypical Setting
Column Reversed-phase C18, <2 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a high percentage of A, ramp up to a high percentage of B
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 20 µL

Considerations for Gas Chromatography (GC) if Applicable to Volatile Derivatives

Gas Chromatography (GC) is a highly efficient separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like sulfated metabolites. govinfo.gov The high polarity and ionic nature of the sulfate group make this compound non-volatile. Therefore, direct injection into a GC system would lead to decomposition rather than volatilization.

However, GC analysis can be made possible through a process called derivatization. mdpi.comresearchgate.netnih.gov Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For sulfated compounds, a common approach involves hydrolysis to remove the sulfate group, followed by derivatization of the resulting hydroxyl group. For instance, the hydroxylated metabolite could be reacted with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov

While this two-step process (hydrolysis and derivatization) would allow for GC-MS analysis, it has significant drawbacks for the specific identification of this compound. The initial hydrolysis step removes the very functional group that characterizes the metabolite, making it impossible to distinguish it from a hydroxylated metabolite that was not sulfated. Therefore, while GC-MS is a powerful tool for the analysis of many drugs and their metabolites, it is not the preferred method for the direct analysis and identification of intact sulfated conjugates like this compound. govinfo.govnih.gov

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, providing both structural information and quantitative data. When coupled with a separation technique like UHPLC, it offers a highly sensitive and specific analytical platform. nih.govmdpi.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization for Sulfate Conjugates

The choice of ionization source is critical for the successful analysis of sulfated metabolites by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques used in conjunction with LC-MS. nih.govresearchgate.netthermofisher.com

ESI is a soft ionization technique that is particularly well-suited for polar and ionic compounds. thermofisher.comresearchgate.net It generates ions directly from a liquid solution, making it ideal for coupling with liquid chromatography. For sulfated metabolites, ESI in negative ion mode is generally preferred. This is because the sulfate group readily loses a proton to form a negatively charged ion ([M-H]⁻), which can then be detected by the mass spectrometer. nih.gov The optimization of ESI parameters, such as spray voltage, capillary temperature, and gas flows, is crucial for maximizing the ionization efficiency and, consequently, the sensitivity of the analysis. researchgate.net

APCI is another atmospheric pressure ionization technique that is suitable for a wide range of compounds, including those of medium to low polarity. taylorandfrancis.comwikipedia.org While ESI is often the first choice for highly polar compounds like sulfates, APCI can also be effective. nih.govresearchgate.net It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. For some applications, APCI may be less susceptible to matrix effects than ESI. taylorandfrancis.com However, for sulfated conjugates, ESI typically provides better sensitivity. thermofisher.com

Table 2: Comparison of ESI and APCI for Sulfate Conjugate Analysis

Ionization TechniquePrincipleSuitability for SulfatesKey Considerations
Electrospray Ionization (ESI) Ionization from charged droplets in a strong electric field. researchgate.netHigh. thermofisher.com Particularly effective in negative ion mode. nih.govOptimization of source parameters is critical for sensitivity.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ion-molecule reactions initiated by a corona discharge. wikipedia.orgModerate. nih.govresearchgate.net Can be used but may be less sensitive than ESI for highly polar compounds. taylorandfrancis.comMay offer reduced matrix effects in some cases.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis of Sulfate Esters

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide structural information. This process is invaluable for confirming the identity of metabolites like this compound. nih.gov

The fragmentation of sulfate esters in MS/MS follows predictable pathways. The sulfate ester bond is relatively labile and can be easily cleaved during collision-induced dissociation (CID). researchgate.netirb.hr This fragmentation provides characteristic patterns that can be used to identify the presence of a sulfate group.

One of the most characteristic fragmentation pathways for sulfated compounds in MS/MS is the neutral loss of the sulfur trioxide (SO₃) group. irb.hrresearchgate.net This corresponds to a mass difference of 80 Daltons (Da) between the precursor ion and a major fragment ion. uab.edu The observation of this neutral loss is a strong indicator of the presence of a sulfate ester moiety.

For this compound, the precursor ion would be the deprotonated molecule, [M-H]⁻. In an MS/MS experiment, this precursor ion would be expected to readily lose SO₃, resulting in a prominent fragment ion with a mass 80 Da lower than the precursor. This characteristic fragmentation pattern is a key feature used in targeted screening methods for sulfated metabolites. uab.edu In addition to the neutral loss of SO₃, other fragment ions corresponding to the core structure of methaqualone may also be observed, further confirming the identity of the compound.

Diagnostic Fragment Ions for Sulfation Site Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of metabolites. When analyzing sulfated compounds, specific fragmentation patterns emerge that can pinpoint the site of sulfation. The identification of this compound relies on the interpretation of these patterns.

In negative ion mode electrospray ionization-MS/MS, sulfated metabolites typically exhibit a characteristic neutral loss of the SO₃ group, corresponding to 80 Da. nih.gov While the observation of an [M-H-80]⁻ ion is a strong indicator of a sulfated species, it does not by itself reveal the location of the sulfate moiety. nih.gov

More specific diagnostic ions are used to determine the nature of the functional group to which the sulfate is attached. General rules for sulfation site identification have been established based on the fragmentation of various sulfated compounds:

A prominent ion at m/z 97 (HSO₄⁻) often suggests sulfation at an aliphatic alcohol with an available β-hydrogen. nih.gov

An ion at m/z 96 (SO₄⁻˙) can indicate sulfation at a benzylic or allylic alcohol. nih.gov

If only the ion at m/z 80 (SO₃⁻˙) is observed without other characteristic fragments, it may point towards sulfation of an amine. nih.gov

For this compound, the sulfate group is attached to a hydroxyl group on the aromatic quinazolinone ring system (a phenol (B47542) derivative). In the MS/MS spectrum of such compounds, the most characteristic fragmentation pathway is the neutral loss of 80 Da (SO₃). nih.gov The resulting fragment ion corresponds to the deprotonated hydroxylated methaqualone. Further fragmentation of this ion would yield the characteristic product ions of the parent molecule, aiding in confirming the core structure. The comparison of fragmentation patterns between the parent drug and the metabolite is crucial for localizing the biotransformation site. acs.org

Diagnostic Ion / Neutral Lossm/z Value or Mass LostSignificance in Sulfated Metabolite AnalysisRelevance to this compound
[M-H-SO₃]⁻Neutral Loss of 80 DaGeneral indicator of a sulfate conjugate. nih.govExpected to be a primary and highly abundant fragment, confirming the presence of a sulfate group.
HSO₄⁻m/z 97Characteristic of sulfated aliphatic alcohols. nih.govLess likely to be a dominant ion since the 6-position is phenolic, not aliphatic.
SO₄⁻˙m/z 96Characteristic of sulfated benzylic/allylic alcohols. nih.govUnlikely to be the primary diagnostic ion for sulfation at the 6-position of the quinazolinone ring.
SO₃⁻˙m/z 80Common fragment for most sulfated compounds; less specific for site identification. nih.govMay be observed, but the neutral loss of 80 Da is more informative.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the identity of novel or unexpected metabolites. Unlike nominal mass spectrometers, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). diva-portal.org

This high mass accuracy allows for the determination of a unique elemental composition for the detected ion. acs.org For this compound (C₁₆H₁₄N₂O₅S), the theoretical exact mass of its deprotonated molecular ion [M-H]⁻ can be calculated. An experimental mass measured by HRMS that closely matches this theoretical value provides strong evidence for the metabolite's identity, allowing it to be distinguished from other isobaric compounds (different molecules with the same nominal mass but different elemental formulas). ojp.gov

ParameterValue
CompoundThis compound
Elemental FormulaC₁₆H₁₄N₂O₅S
Nominal Mass of [M-H]⁻345
Theoretical Exact Mass of [M-H]⁻345.0602
Example Experimental HRMS Measurement345.0605
Mass Accuracy (ppm)+0.87 ppm

The ability of HRMS to provide an unambiguous elemental formula is a critical step in structural elucidation, complementing the fragmentation data obtained from MS/MS experiments. acs.orgdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation and Regioisomer Differentiation

While mass spectrometry provides compelling evidence for the identity and elemental composition of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation. researchgate.netconicet.gov.ar NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, allowing for the unambiguous determination of its three-dimensional structure. nih.gov

For this compound, NMR is crucial for confirming the precise location of the sulfate group on the methaqualone scaffold, a task that can be challenging for mass spectrometry alone. The presence of multiple potential hydroxylation sites on the parent molecule means several sulfated regioisomers are possible.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to make a definitive structural assignment.

¹H NMR: The introduction of a sulfate group causes a significant downfield shift in the resonance of nearby aromatic protons compared to the parent methaqualone molecule. The specific proton that is most affected, along with changes in the coupling patterns of adjacent protons, confirms the substitution site.

¹³C NMR: The carbon atom directly attached to the sulfate group will experience a substantial shift in its resonance, providing clear evidence of the sulfation site.

2D NMR: Experiments like Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between protons and carbons, definitively establishing the connectivity between the sulfate group and the specific carbon atom on the aromatic ring.

NMR is uniquely capable of distinguishing between different sulfated isomers (e.g., 6-sulfate vs. 8-sulfate) by analyzing the distinct chemical shifts and coupling constants for each regioisomer. conicet.gov.arnih.gov

Development and Validation of Robust Analytical Methods for this compound in Controlled Research Matrices (e.g., in vitro enzyme incubations, synthetic solutions)

To study the formation and disposition of this compound in controlled research settings, such as in vitro enzyme incubations with liver microsomes or synthetic standard solutions, robust and validated analytical methods are required. The goal of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. europa.euunodc.org Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application due to its high sensitivity and selectivity. unodc.orgnih.gov

The validation process involves evaluating several key performance characteristics as outlined by international guidelines: europa.euunodc.org

Specificity/Selectivity: The ability to detect and quantify this compound without interference from other components in the matrix, such as other metabolites, the parent drug, or components of the incubation buffer. europa.eu

Linearity and Range: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards and performing a linear regression analysis. europa.eu

Accuracy: The closeness of the measured concentration to the true value. It is determined by analyzing quality control (QC) samples at known concentrations (low, medium, and high) and calculating the percent deviation from the nominal value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) for intra-day (repeatability) and inter-day (intermediate precision) analyses of QC samples. europa.eu

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, with a specified degree of confidence. unodc.org

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.eu

Matrix Effect: The alteration of ionization efficiency by co-eluting components from the matrix. It is particularly important for LC-MS based methods and is assessed to ensure that it does not compromise the accuracy and precision of the assay. unodc.org

Stability: Evaluating the stability of this compound in the research matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).

Validation ParameterTypical Acceptance Criteria for Research Bioanalysis
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (Mean)Within ± 20% of the nominal value (± 25% at LOQ)
Precision (RSD/CV)≤ 20% (≤ 25% at LOQ)
Matrix Effect (RSD/CV)≤ 15%
StabilityAnalyte concentration within ± 20% of initial concentration

The successful development and validation of such an analytical method ensure that the data generated in research studies are reliable, accurate, and reproducible.

Computational and in Silico Approaches in Methaqualone Sulfation Research

Molecular Docking and Molecular Dynamics Simulations of SULT-Methaqualone Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as methaqualone, and a protein, like a sulfotransferase (SULT) enzyme, at an atomic level. frontiersin.org These techniques provide insights into the binding affinity, orientation, and stability of the ligand within the enzyme's active site, which are crucial for understanding the catalytic mechanism of sulfation.

Molecular Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. nrfhh.complos.org In the context of methaqualone sulfation, docking studies would be employed to predict how methaqualone and its hydroxylated precursors fit into the active site of various SULT isoforms (e.g., SULT1A1, SULT1E1). The process involves generating a three-dimensional model of the SULT enzyme and virtually screening the binding poses of methaqualone metabolites. The output is typically a scoring function that estimates the binding energy, with lower scores indicating a more favorable interaction. nrfhh.com For instance, a hypothetical docking study could assess the binding affinity of various monohydroxylated methaqualone isomers to the SULT1A1 active site to predict which position is most likely to undergo sulfation.

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movements of atoms in the protein-ligand complex over time. frontiersin.orgnih.gov Starting with a docked pose, an MD simulation can reveal the stability of the interaction, conformational changes in both the enzyme and the ligand, and the role of specific amino acid residues in catalysis. frontiersin.orgnih.gov For the SULT-methaqualone interaction, MD simulations could elucidate how the binding of methaqualone induces conformational changes in the enzyme's active site cap, a flexible loop that often closes over the substrate to facilitate the sulfuryl group transfer from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov These simulations can affirm the stability of the binding pose that leads to the formation of methaqualone 6-sulfate over other potential isomers.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Sulfation Efficiency and Site Specificity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activity. frontiersin.orgijpras.com In the context of methaqualone metabolism, QSAR models can be developed to predict the likelihood and rate of sulfation for methaqualone and its various analogs.

The development of a QSAR model for methaqualone sulfation would involve several steps:

Data Collection : A dataset of methaqualone analogs with experimentally determined sulfation efficiencies (e.g., rate of reaction, substrate affinity) would be compiled.

Descriptor Calculation : A wide range of molecular descriptors for each compound would be calculated. These can include 1D descriptors (e.g., molecular weight, logP), 2D descriptors (e.g., topological indices, atom counts), and 3D descriptors (e.g., steric and electronic properties). frontiersin.org

Model Building : Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical model is created that links the descriptors to the observed sulfation activity. frontiersin.org

Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. frontiersin.org

Once validated, such a QSAR model could be used to virtually screen new or hypothetical methaqualone derivatives to predict their sulfation potential and identify which structural features favor the formation of 6-sulfate conjugates. This aids in prioritizing compounds for further experimental testing and in understanding the structural requirements for SULT enzyme recognition. frontiersin.orgijpras.com

In Silico Prediction Algorithms for Xenobiotic Sulfation Pathways and Metabolite Structures

Several in silico tools and algorithms have been developed to predict the metabolic fate of xenobiotics, including drugs like methaqualone. nih.gov These platforms use rule-based systems, machine learning models, or a combination of both to predict potential metabolites resulting from Phase I and Phase II metabolic reactions.

For predicting methaqualone sulfation, tools such as SyGMa (Systematic Generation of potential Metabolites), GLORYx, and BioTransformer are particularly relevant. nih.gov These programs can predict a range of biotransformations, including hydroxylations, dealkylations, and subsequent conjugations like glucuronidation and sulfation. nih.gov When provided with the structure of methaqualone, these algorithms can generate a list of plausible metabolites, including hydroxylated intermediates and their subsequent sulfated conjugates. The prediction of sulfation is often site-specific, based on rules derived from known metabolic pathways and the chemical environment of potential sulfation sites (e.g., phenolic hydroxyls). nih.gov For example, these tools would likely predict that the phenolic hydroxyl group in 6-hydroxy-methaqualone is a prime candidate for sulfation.

These predictive tools serve as valuable hypothesis-generating instruments in toxicology and drug metabolism studies, guiding analytical chemists in their search for specific, predicted metabolites in biological samples. nih.gov

Metabolite Identification Workflows Utilizing Computational Tools for Automated Analysis of Sulfated Conjugates

The identification of metabolites from complex biological matrices (e.g., urine, plasma) is a significant analytical challenge. Modern metabolite identification workflows integrate high-resolution mass spectrometry (HRMS) with sophisticated computational tools to automate and streamline the analysis of sulfated conjugates like this compound. lcms.cz

A typical workflow proceeds as follows:

Data Acquisition : A biological sample is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), often with a time-of-flight (TOF) mass analyzer, to acquire accurate mass data for all ions in the sample. lcms.cz

Data Processing : The raw data is processed using specialized software. This involves peak picking, noise reduction, and alignment of chromatograms across different samples.

Metabolite Prediction and Filtering : A list of potential methaqualone metabolites, including sulfated conjugates, is generated using in silico prediction tools (as described in 6.3). This list is used to filter the experimental data, searching for ions with the exact mass-to-charge ratio (m/z) corresponding to the predicted metabolites. For this compound, the software would search for its specific m/z value.

Fragmentation Analysis : Candidate ions undergo tandem mass spectrometry (MS/MS) to generate fragmentation spectra. Computational tools are then used to analyze these spectra. The presence of characteristic fragment ions for sulfates (e.g., neutral loss of SO₃, corresponding to 80 Da, or the SO₃⁻˙ ion at m/z 80) provides strong evidence for a sulfated structure. nih.gov

Structure Elucidation : By comparing the experimental fragmentation pattern with in silico predicted fragments or with data from reference standards, the structure of the metabolite can be confidently identified as this compound. nih.govnih.gov

This integrated computational-analytical approach significantly enhances the speed and confidence of metabolite identification, enabling the characterization of complex metabolic pathways. lcms.cz

Future Directions in Sulfated Xenobiotic Metabolite Research

Advancements in High-Throughput Enzymatic Assays for Sulfotransferases

The development of high-throughput screening (HTS) assays for sulfotransferases (SULTs) is fundamental to accelerating research into xenobiotic metabolism. Traditional methods often rely on radiolabeling, which can be cumbersome and generate radioactive waste. google.com Modern advancements are focused on creating faster, safer, and more efficient assays.

One promising approach is the use of universal, non-radioactive kits that can assay the activity of all SULTs that utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor. rndsystems.com These kits often employ a coupling phosphatase that detects the formation of the reaction byproduct, 3'-phosphoadenosine-5'-phosphate (PAP). rndsystems.comrndsystems.com This method eliminates the need for radioactivity and complex separation steps, making it amenable to HTS platforms. rndsystems.comrndsystems.com

Another innovative strategy involves colorimetric assays. For instance, a novel system uses p-nitrophenyl sulfate (PNPS) as a sulfo-group donor, allowing for the colorimetric monitoring of the p-nitrophenol (PNP) product. nih.govnih.gov This type of assay is particularly useful for directed evolution studies aiming to create SULT variants with altered substrate specificity. nih.gov

Fluorescence-based assays also offer high sensitivity, comparable to radiometric methods, and are suitable for high-throughput analysis using microplate readers. nih.gov Furthermore, mass spectrometry-based assays, particularly those coupled with liquid chromatography (LC-MS), provide a powerful tool for studying SULT kinetics and inhibition. nih.gov

Table 1: Comparison of Sulfotransferase Assay Methodologies

Assay TypePrincipleAdvantagesLimitationsReference
Radiometric AssaysMeasures the transfer of 35S from PAP35S to a substrate.High sensitivity.Use of radioactivity, requires separation steps. google.comnih.gov
Phosphatase-Coupled AssaysDetects the PAP byproduct of the sulfation reaction using a coupling phosphatase.Non-radioactive, universal for PAPS-utilizing SULTs, HTS compatible.Indirect measurement of product formation. rndsystems.comrndsystems.com
Colorimetric AssaysMonitors the formation of a colored product, such as p-nitrophenol.Simple, cost-effective, suitable for HTS.Substrate-specific, may have lower sensitivity. nih.govnih.gov
Fluorometric AssaysMeasures changes in fluorescence upon substrate sulfation.High sensitivity, HTS compatible.Requires a fluorogenic substrate. nih.gov
LC-MS Based AssaysDirectly measures the formation of the sulfated product.High specificity and sensitivity, provides structural information.Lower throughput, requires specialized equipment. nih.gov

Development of Novel Analytical Strategies for Comprehensive Metabolite Profiling in Complex Research Samples

Identifying and quantifying sulfated metabolites in complex biological matrices like urine and plasma presents a significant analytical challenge. mdpi.com The development of advanced analytical strategies is crucial for comprehensive metabolite profiling.

Untargeted metabolomics using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS/MS) has emerged as a powerful tool. frontiersin.orgresearchgate.net These methods allow for the systematic identification of sulfated metabolites by analyzing their fragmentation behavior, such as the characteristic neutral loss of SO₃ (80 Da). frontiersin.org

To enhance the detection of low-abundance sulfated metabolites, sample preparation techniques are being refined. The use of molecularly imprinted polymers (MIPs) and chemoselective probes allows for the selective enrichment of sulfated compounds from a sample. oup.com Additionally, enzymatic treatment with sulfatases can be used in comparative profiling to confirm the presence of sulfate conjugates. oup.comoup.com

The creation of comprehensive sulfated metabolite libraries is another key development. Chemical synthesis methods are being optimized for the rapid, parallel synthesis of a wide range of sulfated standards. mdpi.com These standards are invaluable for validating the identity of metabolites detected in biological samples through techniques like co-injection experiments. mdpi.com

Elucidation of Undiscovered or Minor Sulfation Pathways for Novel Xenobiotics

While major metabolic pathways are often well-characterized, minor pathways can also have significant toxicological implications. Sulfation is generally considered a detoxification pathway that increases water solubility and facilitates excretion. uomus.edu.iqnih.gov However, for some compounds, sulfation can lead to bioactivation, producing reactive intermediates that can be toxic or carcinogenic. hyphadiscovery.com

Research into minor sulfation pathways is critical for a complete understanding of a xenobiotic's metabolic fate. For example, some xenobiotics may undergo multiple sulfation reactions, forming disulfonates. uef.fi The specific SULT isoforms involved in these minor pathways need to be identified, as their tissue distribution and expression levels can influence the metabolic profile of a drug. uef.fiyoutube.com

The study of sulfation in specific tissues and cell compartments is also an emerging area. For instance, the presence and activity of SULTs in mitochondria have been identified, suggesting a role for sulfation in cellular bioenergetics and the metabolism of compounds within this organelle. acs.org

Integration of Multi-Omics Data (e.g., Proteomics of SULTs) for a Deeper Mechanistic Understanding of Xenobiotic Sulfation Processes

A systems-level understanding of xenobiotic sulfation requires the integration of multiple "omics" datasets. pharmalex.comnih.gov This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the factors influencing sulfation.

Proteomics, particularly the quantitative analysis of SULT protein expression, is crucial for understanding interindividual and tissue-specific differences in sulfation capacity. acs.orgresearchgate.net By correlating proteomic data with metabolomic profiles, researchers can link the abundance of specific SULT isoforms to the formation of particular sulfated metabolites.

Integrating genomic data, such as information on SULT polymorphisms, with proteomic and metabolomic data can help to elucidate the functional consequences of genetic variations. uef.fi This can explain why some individuals are more susceptible to the toxic effects of certain xenobiotics.

Ultimately, the integration of multi-omics data will allow for the development of predictive models of xenobiotic metabolism and toxicity. researchgate.net These models will be invaluable for drug development, risk assessment, and personalized medicine. pharmalex.com

Q & A

Q. What criteria ensure rigor in reporting this compound research findings?

  • Methodological Answer : Follow CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Disclose:
  • Confounders : Concomitant drug use, genetic polymorphisms (CYP2C19 status).
  • Limitations : Sample size justification, potential batch effects in synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.